Dibenzyl phthalate

描述

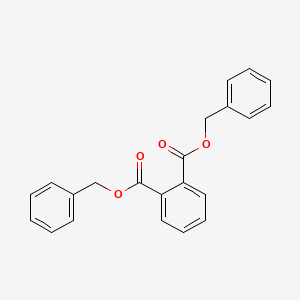

Structure

3D Structure

属性

IUPAC Name |

dibenzyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPKAZCQPRWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870581 | |

| Record name | Dibenzyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-31-9 | |

| Record name | Benzyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzyl phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W56974NS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibenzyl Phthalate from Phthalic Acid and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibenzyl phthalate, a widely used plasticizer and specialty chemical. The focus is on the direct esterification of phthalic acid with benzyl alcohol, with additional discussion of alternative synthetic routes. This document includes detailed experimental protocols, a comparative analysis of reaction conditions, and characterization data to support researchers in the successful synthesis and purification of this compound.

Introduction

This compound (DBP), with the chemical formula C₂₂H₁₈O₄, is a diester of phthalic acid and benzyl alcohol. It finds applications as a plasticizer in various polymers, contributing to their flexibility and durability. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. This guide will delve into the core principles of this synthesis, providing practical guidance for its implementation in a laboratory setting.

Synthesis of this compound from Phthalic Acid and Benzyl Alcohol

The primary and most direct method for synthesizing this compound is the Fischer esterification of phthalic acid with benzyl alcohol in the presence of an acid catalyst. This reversible reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis proceeds via the Fischer-Speier esterification mechanism. The reaction is initiated by the protonation of one of the carboxylic acid groups of phthalic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of benzyl alcohol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the monoester, which then undergoes a second esterification to yield the final product, this compound.

Fischer-Speier Esterification Mechanism

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from phthalic acid and benzyl alcohol.

Synthesis using Diphenylphosphoric Acid Catalyst.[1]

This protocol describes a specific method for the synthesis of this compound with a reported yield of 66% and a purity of 96%.[1]

Materials:

-

Phthalic acid: 4.15 g

-

Benzyl alcohol: 5.947 g (5.7 mL)

-

Diphenylphosphoric acid: 0.624 g

-

Toluene: 50 mL

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for flash chromatography

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

To a round-bottom flask, add phthalic acid (4.15 g), benzyl alcohol (5.947 g), and diphenylphosphoric acid (0.624 g) under a nitrogen atmosphere.

-

Add 50 mL of toluene to the flask.

-

Set up the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux at 125 °C for 9 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Separate the organic layer. Wash the aqueous layer twice with 50 mL portions of ethyl acetate.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel flash chromatography using a solvent system of 25% ethyl acetate in hexane to yield pure this compound.

References

Chemical and physical properties of Dibenzyl phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Dibenzyl phthalate (DBP), a diaryl phthalate ester. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from plasticizers to potential environmental contaminants. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and visualizes relevant biological pathways.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[1][2] It is characterized by the chemical formula C₂₂H₁₈O₄ and a molecular weight of 346.38 g/mol .[1][3][4][5] It is practically insoluble in water but shows slight solubility in chloroform and methanol.[1][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₈O₄ | [1][3][4] |

| Molecular Weight | 346.38 g/mol | [1][3][5] |

| Appearance | White to Off-White Solid/Crystals | [1][2][6] |

| Melting Point | 40-44 °C | [1][2][6][7] |

| Boiling Point | 276-278 °C at 15 mmHg (2.0 kPa) | [1][6] |

| Density | ~1.164 g/cm³ (estimate) | [1][6] |

| Vapor Pressure | 6.79 x 10⁻¹⁰ mmHg at 25 °C | [1] |

| Water Solubility | Insoluble (0.2995 mg/L at 25 °C, est.) | [1][6][8] |

| Solubility in other solvents | Slightly soluble in Chloroform and Methanol; Very soluble in alcohol, ether. | [1][6] |

| Flash Point | 276-278 °C at 15 mmHg | [1] |

| CAS Number | 523-31-9 | [1][3][6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.[9][10][11]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]

-

Apparatus: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.[9][10]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[9][13]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since boiling point is pressure-dependent, the pressure at which it is measured must be reported.[2] Common methods include distillation and the Thiele tube method.[2][14]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[14][15]

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[14]

-

Heating: The Thiele tube is gently heated, and the sample is observed. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[14]

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.[14]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The "slow-stir" or shake-flask method is a standard technique for determining the aqueous solubility of sparingly soluble compounds.[16][17][18][19]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.[18]

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[20]

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to settle. The saturated aqueous solution is then carefully separated from the excess solid, often by centrifugation and/or filtration.

-

Analysis: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or UV-Vis spectroscopy.[18]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. For compounds with low vapor pressure, methods such as the effusion method or the gas saturation method are employed.[21][22][23]

Methodology: Gas Saturation Method

-

Apparatus: A stream of an inert gas (e.g., nitrogen or argon) is passed at a known, slow flow rate through or over a thermostatted sample of the compound.[21][22]

-

Saturation: The inert gas becomes saturated with the vapor of the substance.

-

Trapping and Analysis: The vapor is then trapped from the gas stream using a suitable sorbent material or by condensation in a cold trap. The amount of the substance trapped is quantified using analytical techniques like GC or HPLC.

-

Calculation: The vapor pressure is calculated from the amount of substance transported by a known volume of the carrier gas.

Density Determination

Density is the mass of a substance per unit volume. For solid organic compounds, gas pycnometry is a common and accurate method.[24][25][26][27]

Methodology: Gas Pycnometry

-

Principle: This technique measures the volume of a solid object of known mass by measuring the volume of gas it displaces. Helium is often used as the displacement gas due to its small atomic size and inert nature.[27]

-

Apparatus: A gas pycnometer consists of a sample chamber of a known volume and a reference chamber.

-

Measurement: The solid sample is placed in the sample chamber. The chamber is pressurized with helium, and the pressure is recorded. The gas is then expanded into the reference chamber, and the final pressure is measured.

-

Calculation: Based on the pressures and the known volumes of the chambers, the volume of the solid sample can be accurately calculated using the ideal gas law. The density is then determined by dividing the mass of the sample by its measured volume.[27]

Biological Pathways

Phthalates, including this compound, are known endocrine-disrupting chemicals that can interfere with various biological pathways.[3][8] The primary metabolic route for phthalates involves hydrolysis to their monoesters, which can then undergo further metabolism.[1][16]

General Metabolic Pathway of Phthalate Esters

The metabolism of phthalate esters generally proceeds in two phases. In Phase I, the diester is hydrolyzed by esterases to its corresponding monoester. For high-molecular-weight phthalates, this is followed by oxidation of the alkyl side chain. In Phase II, the metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[1][16]

Signaling Pathways Disrupted by Phthalates

Phthalates can exert their endocrine-disrupting effects by interacting with various cellular signaling pathways. They have been shown to bind to nuclear receptors such as estrogen receptors (ER) and androgen receptors (AR), thereby mimicking or blocking the actions of endogenous hormones.[4][8] They can also activate G protein-coupled receptors (GPCRs), leading to rapid, non-genomic effects.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. byjus.com [byjus.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. quora.com [quora.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. pubs.acs.org [pubs.acs.org]

- 21. edepot.wur.nl [edepot.wur.nl]

- 22. vscht.cz [vscht.cz]

- 23. Vapor pressure - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.aip.org [pubs.aip.org]

- 26. knowledge.reagecon.com [knowledge.reagecon.com]

- 27. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

Dibenzyl Phthalate (CAS 523-31-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzyl phthalate (DBzP), a diaryl phthalate used as a plasticizer. This document collates critical technical data, detailed experimental protocols, and relevant biological pathway information to support research and development activities.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 523-31-9 | [1][2][3] |

| Molecular Formula | C₂₂H₁₈O₄ | [2][3] |

| Molecular Weight | 346.38 g/mol | [2][3] |

| Appearance | White crystals | [2] |

| Melting Point | 40-42 °C | [2] |

| Boiling Point | 276-278 °C at 15 mmHg | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Other Solvents | Very soluble in alcohol, ether, and chloroform | [2] |

Table 2: Toxicological and Safety Information

| Parameter | Value | Reference |

| GHS Hazard Classification | Not classified as hazardous | [3][4] |

| Safety Phrases | S22: Do not breathe dustS24/25: Avoid contact with skin and eyes | [2] |

| Storage | Store in a dry, cool, and well-ventilated place | [4] |

| Disposal | Licensed chemical destruction plant or controlled incineration | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

This protocol describes a method for the synthesis of this compound.

Materials:

-

Phthalic acid

-

Benzyl alcohol

-

Diphenylphosphoric acid

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Combine 4.15 g of phthalic acid, 5.947 g of benzyl alcohol, and 0.624 g of diphenylphosphoric acid in a flask under a nitrogen atmosphere.

-

Add 50 ml of toluene to the mixture.

-

Reflux the mixture at 125°C for 9 hours, separating the water formed azeotropically using a Dean-Stark apparatus.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 25°C and quench with water.

-

Add 100 ml of ethyl acetate to the product mixture to form a biphasic system.

-

Separate the organic layer. Wash the aqueous layer twice with 50 ml of ethyl acetate.

-

Combine all organic layers, concentrate, and dry over anhydrous sodium sulfate to obtain the crude product.

-

Purify the crude product using silica gel flash chromatography with a solvent system of 25% ethyl acetate in hexane to yield pure this compound.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 column (e.g., 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 38:38:24 v/v/v). For MS compatibility, replace phosphoric acid with formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 239 nm.

Procedure:

-

Prepare standard solutions of this compound in a suitable solvent (e.g., methanol).

-

Prepare the sample by dissolving it in the mobile phase or a compatible solvent.

-

Inject the sample and standards onto the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound by GC-MS.

Instrumentation and Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for phthalate analysis (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Splitless or pulsed splitless.

-

Temperature Program: Optimized for the separation of phthalates.

-

MS Ionization: Electron Impact (EI).

-

MS Mode: Scan or Selected Ion Monitoring (SIM).

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh the sample into a glass tube. b. Spike with an internal standard if necessary. c. Add an extraction solvent (e.g., hexane or a hexane/acetone mixture) and vortex or sonicate. d. Centrifuge to separate the phases. e. Collect the organic layer and repeat the extraction. f. Combine the extracts and concentrate under a stream of nitrogen.

-

Inject the prepared sample into the GC-MS system.

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify using a calibration curve prepared from analytical standards.

In Vitro Assessment of Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

This protocol describes a method to evaluate the estrogenic activity of this compound using a recombinant yeast screen.

Materials:

-

Recombinant yeast strain expressing the human estrogen receptor (ERα).

-

Yeast growth medium.

-

17β-estradiol (E2) as a positive control.

-

This compound test solutions.

-

96-well microtiter plates.

-

Chromogenic substrate (e.g., CPRG).

Procedure:

-

Prepare serial dilutions of this compound and the E2 positive control in a suitable solvent (e.g., ethanol).

-

In a 96-well plate, add the test compounds and E2 to the wells and allow the solvent to evaporate.

-

Prepare a yeast culture and add it to the assay medium containing the chromogenic substrate.

-

Dispense the yeast suspension into the wells of the 96-well plate.

-

Incubate the plate at 34°C for 48-52 hours.

-

Measure the absorbance at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity.

-

Compare the response of this compound to that of the E2 standard curve to determine its relative estrogenic potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to this compound.

Caption: Estrogen Receptor Signaling Pathway for this compound.

Caption: General Analytical Workflow for this compound.

References

The Core Mechanism of Dibenzyl Phthalate as an Endocrine Disruptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl phthalate (DBzP), a plasticizer utilized to enhance the flexibility and durability of synthetic resins, has garnered scientific attention due to its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the molecular mechanisms through which DBzP and its structurally related analogs interfere with hormonal signaling pathways. The primary modes of action include interactions with estrogen and androgen receptors, modulation of steroidogenesis, and potential disruption of thyroid hormone signaling and peroxisome proliferator-activated receptor (PPAR) pathways. This document synthesizes quantitative data from in vitro and in vivo studies, details key experimental methodologies, and presents visual representations of the implicated signaling cascades to offer a comprehensive resource for the scientific community.

Introduction

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Phthalates, a class of synthetic chemicals, are of particular concern due to their widespread use and potential to leach into the environment. This compound, while proposed as an alternative to some restricted phthalates, exhibits endocrine-disrupting properties that warrant thorough investigation[1]. This guide focuses on the core mechanisms of DBzP's endocrine-disrupting activity, drawing on available data for DBzP and its close structural relatives, such as di-n-butyl phthalate (DBP) and benzyl butyl phthalate (BBP), to provide a comprehensive overview.

Interaction with Nuclear Receptors

Estrogen Receptor (ER) Signaling

This compound has demonstrated both estrogenic (agonist) and anti-estrogenic (antagonist) activities. This dual activity is concentration-dependent and has been observed in both in vitro and in vivo models.

Estrogenic Activity: In a Yeast Estrogen Screen (YES) assay, DBzP showed a dose-dependent increase in estrogenic activity at concentrations ranging from 10⁻⁶ to 10⁻⁴ M[1]. This agonistic effect suggests that DBzP can bind to and activate the estrogen receptor, mimicking the effects of endogenous estrogens.

Anti-Estrogenic Activity: At concentrations of 1.95×10⁻⁶ M and higher, DBzP significantly inhibited the estrogenic activity of 17β-estradiol (E₂), with a maximum inhibition of 74.5%[1]. This antagonistic action was further confirmed in an immature mouse uterotrophic assay, where DBzP at doses of 40 and 400 µg/kg body weight inhibited E₂-induced uterine growth[1].

Table 1: Estrogenic and Anti-Estrogenic Activity of this compound (DBzP)

| Assay Type | Endpoint | Concentration/Dose | Observed Effect | Reference |

| Yeast Estrogen Screen (YES) | Estrogenic Activity | 10⁻⁶ M to 10⁻⁴ M | Dose-dependent increase in estrogenic activity | [1] |

| Yeast Estrogen Screen (YES) | Anti-Estrogenic Activity | ≥ 1.95×10⁻⁶ M | Significant inhibition of 10⁻⁹ M 17β-estradiol activity (up to 74.5% inhibition) | [1] |

| Immature Mouse Uterotrophic Assay | Anti-Estrogenic Activity | 40 and 400 µg/kg body weight | Inhibition of E₂-induced uterine growth | [1] |

Signaling Pathway:

References

In Vitro Estrogenic Activity of Dibenzyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl phthalate (DBzP), a plasticizer used as a replacement for some regulated phthalates, has come under scrutiny for its potential endocrine-disrupting properties. This technical guide provides an in-depth analysis of the in vitro estrogenic activity of DBzP. It summarizes key quantitative data from published studies, details the experimental protocols for the assays used to assess estrogenicity, and illustrates the underlying molecular mechanisms and experimental workflows. While data from yeast-based assays demonstrate clear estrogenic and anti-estrogenic effects, a notable gap exists in the public domain regarding comprehensive quantitative data from human cell line-based assays. This guide is intended to be a valuable resource for researchers investigating the biological effects of phthalates and for professionals involved in the development and safety assessment of chemical compounds.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Due to concerns over the endocrine-disrupting effects of commonly used phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), alternatives like this compound (DBzP) have been introduced. However, the estrogenic potential of these substitutes requires thorough investigation to ensure they do not pose similar health risks. This guide focuses on the in vitro evidence of DBzP's ability to mimic the natural hormone 17β-estradiol (E2) by interacting with the estrogen receptor (ER).

Mechanism of Estrogenic Action

Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-regulatory proteins and the initiation of gene transcription. This signaling pathway is a primary mechanism for assessing the estrogenic activity of xenobiotic compounds like DBzP.

Quantitative Assessment of Estrogenic Activity

The estrogenic activity of DBzP has been primarily quantified using the Yeast Estrogen Screen (YES) assay. This assay utilizes a genetically modified yeast strain that expresses the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of EREs.

| Assay Type | Organism/Cell Line | Endpoint | Compound | Concentration Range | Result | Reference |

| Reporter Gene Assay | Saccharomyces cerevisiae (Yeast) | β-galactosidase activity | This compound (DBzP) | 10⁻⁶ M to 10⁻⁴ M | Dose-dependent increase in estrogenic activity (Agonist) | [1] |

| Reporter Gene Assay | Saccharomyces cerevisiae (Yeast) | Inhibition of E2-induced activity | This compound (DBzP) | ≥ 1.95 x 10⁻⁶ M | Significant inhibition of 10⁻⁹ M 17β-estradiol activity (Antagonist) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate estrogenicity.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used method for screening potential estrogenic compounds.

Principle: Genetically modified yeast cells are used, which contain the human estrogen receptor gene and an expression plasmid carrying a reporter gene (lacZ) linked to EREs. When an estrogenic substance binds to the ER, it activates the transcription of the lacZ gene, leading to the production of the enzyme β-galactosidase. This enzyme then metabolizes a chromogenic substrate in the medium, resulting in a color change that can be quantified spectrophotometrically.

Detailed Protocol:

-

Yeast Strain: Saccharomyces cerevisiae containing the human estrogen receptor (hER) and a lacZ reporter gene construct.

-

Culture Preparation: A stock culture of the yeast is grown in a suitable medium until it reaches the logarithmic growth phase.

-

Assay Setup: The test compound (DBzP) is serially diluted in a 96-well microplate. 17β-estradiol is used as a positive control, and a solvent control (e.g., ethanol) is used as a negative control.

-

Incubation: The yeast suspension is added to each well of the microplate, which also contains the assay medium and the chromogenic substrate (e.g., CPRG - chlorophenol red-β-D-galactopyranoside). The plate is then incubated at 32°C for a specified period (e.g., 48-72 hours).

-

Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 540 nm) to quantify the color change, which is proportional to the estrogenic activity of the compound.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonistic activity, the assay is performed in the presence of a fixed concentration of 17β-estradiol, and the ability of the test compound to inhibit the estradiol-induced response is measured.

Estrogen Receptor-Mediated Reporter Gene Assay in Mammalian Cells (ER-CALUX)

This assay provides a more physiologically relevant system than yeast-based assays by using mammalian cells.

Principle: A human cell line (e.g., T47D breast cancer cells) is stably transfected with a reporter gene (e.g., luciferase) under the control of EREs. These cells endogenously express the estrogen receptor. When an estrogenic compound is added, it binds to the ER, activating the transcription of the luciferase gene. The resulting light emission upon addition of a substrate is measured to quantify estrogenic activity.

Detailed Protocol:

-

Cell Line: T47D human breast cancer cells stably transfected with an ERE-driven luciferase reporter plasmid (T47D-KBluc).

-

Cell Culture: Cells are maintained in a phenol red-free medium supplemented with serum that has been treated with charcoal to remove endogenous steroids.

-

Assay Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a medium containing serial dilutions of the test compound (DBzP), a positive control (17β-estradiol), and a solvent control.

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for receptor binding, gene transcription, and protein expression.

-

Lysis and Measurement: The cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The relative light units (RLUs) are plotted against the concentration of the test compound to generate a dose-response curve and calculate the EC50.

E-Screen (Cell Proliferation) Assay

The E-Screen assay is based on the mitogenic effect of estrogens on ER-positive cells.

Principle: The assay measures the proliferation of human estrogen-sensitive cells, typically MCF-7 breast cancer cells, in response to estrogenic compounds. An increase in cell number compared to a negative control indicates an estrogenic effect.

Detailed Protocol:

-

Cell Line: MCF-7 human breast cancer cells.

-

Hormone Deprivation: Cells are cultured for several days in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to deplete endogenous estrogens and arrest cell growth.

-

Seeding: The hormone-starved cells are seeded into multi-well plates.

-

Treatment: Cells are exposed to various concentrations of the test compound (DBzP), a positive control (17β-estradiol), and a negative (solvent) control.

-

Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.

-

Quantification of Cell Number: The total cell number is determined by lysing the cells and staining the nuclei with a fluorescent dye or by using a colorimetric assay (e.g., sulforhodamine B - SRB).

-

Data Analysis: The proliferative effect (PE) is calculated as the ratio of the highest cell number in the presence of the test compound to the cell number in the negative control. The relative proliferative potency (RPP) is calculated by comparing the EC50 of the test compound to that of 17β-estradiol.

Discussion and Future Directions

The available in vitro data from the Yeast Estrogen Screen (YES) assay indicates that this compound possesses weak estrogenic agonist activity at micromolar concentrations.[1] Interestingly, at similar concentrations, it also exhibits antagonistic properties, inhibiting the action of 17β-estradiol.[1] This dual activity suggests a complex interaction with the estrogen receptor that warrants further investigation.

A significant limitation in the current understanding of DBzP's estrogenicity is the lack of quantitative data from human cell line-based assays. While the YES assay is a valuable screening tool, mammalian cell-based assays such as the ER-CALUX and E-Screen provide a more physiologically relevant context by incorporating mammalian cellular machinery for receptor activation, gene transcription, and cell proliferation. The estrogenic activity of other phthalates, such as butyl benzyl phthalate (BBP) and dibutyl phthalate (DBP), has been demonstrated in these systems, but direct, quantitative comparisons with DBzP are not yet possible.[2][3][4]

Future research should prioritize the evaluation of DBzP in a battery of in vitro mammalian cell assays to:

-

Determine its EC50 and relative estrogenic potency in reporter gene and cell proliferation assays.

-

Investigate its potential to induce the expression of endogenous estrogen-responsive genes (e.g., pS2, PR).

-

Elucidate the molecular mechanisms underlying its dual agonist/antagonist activity.

Such data are essential for a comprehensive risk assessment of DBzP and to inform the development of safer alternative plasticizers.

Conclusion

This technical guide has synthesized the current knowledge on the in vitro estrogenic activity of this compound. The primary evidence from the YES assay demonstrates that DBzP can act as both an estrogen agonist and antagonist. However, to fully characterize its potential as an endocrine disruptor, further studies using human cell line-based assays are critically needed. The protocols and data presented herein provide a foundation for researchers and drug development professionals to design and interpret future studies on DBzP and other potential endocrine-disrupting compounds.

References

- 1. A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogenic activity and metabolism of n-butyl benzyl phthalate in vitro: identification of the active molecule(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lower concentrations of phthalates induce proliferation in human breast cancer cells. | Sigma-Aldrich [sigmaaldrich.com]

Toxicological profile and health effects of Dibenzyl phthalate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dibenzyl phthalate (DBzP) is a high molecular weight phthalate ester utilized as a plasticizer in various consumer products. While the toxicological profiles of other phthalates, such as Di-n-butyl phthalate (DBP) and Butyl Benzyl Phthalate (BBP), are well-documented, specific data on DBzP remain scarce. This technical guide provides a comprehensive overview of the known toxicological profile and health effects of this compound, drawing upon available data and information from structurally similar phthalates to infer potential hazards. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key toxicological endpoints, outlining relevant experimental methodologies, and visualizing pertinent biological pathways. A significant data gap exists in the scientific literature regarding the in-vivo toxicity of DBzP, necessitating a cautious approach to its risk assessment.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological potential. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Dibenzyl 1,2-benzenedicarboxylate | |

| CAS Number | 523-31-9 | |

| Molecular Formula | C22H18O4 | |

| Molecular Weight | 346.38 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 40-42 °C | |

| Boiling Point | 276-278 °C at 15 mmHg | |

| Water Solubility | Insoluble | |

| Log Kow | 5.2 (estimated) |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Phthalates are typically hydrolyzed by esterases in the gut and other tissues to their corresponding monoester and alcohol. In the case of DBzP, it would be hydrolyzed to monobenzyl phthalate (MBzP) and benzyl alcohol. Benzyl alcohol is further metabolized to benzoic acid. The monoester, MBzP, can be further metabolized through oxidation of the benzyl group. The metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.[1]

Figure 1. Postulated metabolic pathway of this compound.

Toxicological Profile

Due to the limited availability of specific toxicological studies on this compound, this section will primarily discuss the known effects of structurally related phthalates, such as Butyl Benzyl Phthalate (BBP) and Di-n-butyl phthalate (DBP), to infer the potential hazards of DBzP. It is crucial to note that these are extrapolations and DBzP-specific studies are required for a definitive toxicological assessment.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values for this compound were found in the reviewed literature. For comparison, other phthalates like DBP have low acute toxicity, with oral LD50 values in rats and mice exceeding 8,000 mg/kg body weight.[2][3]

Subchronic and Chronic Toxicity

There is a lack of data from subchronic or chronic toxicity studies specifically investigating this compound. Studies on other phthalates, such as BBP and DBP, have identified the liver and kidneys as target organs following repeated exposure.[2]

Carcinogenicity

No carcinogenicity bioassays for this compound were identified. Some phthalates, like Di(2-ethylhexyl) phthalate (DEHP), are classified as reasonably anticipated to be human carcinogens by the National Toxicology Program based on animal studies.[4] However, the carcinogenic potential of DBzP remains unevaluated.

Genotoxicity

The genotoxicity of this compound has been investigated in a limited number of in-vitro assays with mixed results.

| Test System | Metabolic Activation | Result | Reference |

| Ames Test (Salmonella typhimurium) | With and without S9 | Negative | [5] |

| UmuC Assay (Salmonella typhimurium) | Without S9 | Negative | [1] |

| UmuC Assay (Salmonella typhimurium) | With S9 | Ambiguous | [1] |

These findings suggest that DBzP is not mutagenic in the Ames test. The UmuC assay results indicate a potential for genotoxicity after metabolic activation, warranting further investigation.[1]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound are not available. However, this is a significant area of concern for many phthalates.

Reproductive Toxicity: Studies on BBP and DBP have demonstrated adverse effects on the male reproductive system, including testicular atrophy, decreased sperm production, and altered hormone levels.[6][7] Two-generation reproductive toxicity studies are the standard for assessing these effects.[8][9]

Developmental Toxicity: Prenatal exposure to certain phthalates, including BBP and DBP, has been shown to cause developmental abnormalities in animal studies, such as skeletal malformations and effects on the developing male reproductive tract.[6][10][11] These effects are often observed at doses that also cause maternal toxicity.

Health Effects and Mechanisms of Action

The health effects of phthalates are primarily attributed to their endocrine-disrupting properties. While specific mechanisms for this compound have not been elucidated, it is plausible that it shares mechanisms of action with other well-studied phthalates.

Endocrine Disruption

Many phthalates and their monoester metabolites can interact with nuclear receptors, leading to endocrine disruption. Key targets include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Phthalate monoesters, including the predicted metabolite of DBzP (monobenzyl phthalate), can activate PPARs, particularly PPARα and PPARγ.[12][13][14][15] Activation of these receptors can lead to alterations in lipid metabolism and has been implicated in the hepatotoxicity and reproductive toxicity of some phthalates.

-

Estrogen Receptors (ERs): Some phthalates exhibit weak estrogenic or anti-estrogenic activity.[4][16]

-

Androgen Receptors (ARs): Several phthalates have demonstrated anti-androgenic activity, which is a key mechanism underlying their adverse effects on male reproductive development.[17]

Figure 2. General signaling pathways potentially affected by phthalates.

Experimental Protocols

Standardized guidelines for toxicological testing are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).[18][19] These protocols ensure data quality and comparability across studies.

Genotoxicity Assays

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test substance is incubated with the bacterial strains with and without a metabolic activation system (S9 mix).[20]

-

In Vitro Micronucleus Test (OECD TG 487): This assay detects chromosomal damage in cultured mammalian cells. Cells are exposed to the test substance, and the presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is scored.[21]

Reproductive and Developmental Toxicity Studies

-

Two-Generation Reproduction Toxicity Study (OECD TG 416): This study design involves the continuous exposure of a parental generation (F0) to the test substance before mating and throughout the gestation and lactation of the first-generation offspring (F1). The F1 generation is then raised to maturity and mated to produce a second generation (F2). This allows for the assessment of effects on fertility, pregnancy, and offspring development across two generations.[8][9]

-

Prenatal Developmental Toxicity Study (OECD TG 414): Pregnant animals are exposed to the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[10][22]

Figure 3. Workflow of a two-generation reproductive toxicity study.

Analytical Methods

The analysis of phthalates in biological and environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the separation and identification of phthalates and their metabolites.[23]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of non-volatile or thermally labile metabolites, such as conjugated monoesters.[23][24]

Sample preparation is a critical step to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction and solid-phase extraction.[23]

Conclusion and Future Directions

The toxicological profile of this compound is largely incomplete, with a significant lack of in-vivo data for key endpoints such as acute, subchronic, chronic, reproductive, and developmental toxicity, as well as carcinogenicity. The available in-vitro genotoxicity data are mixed and warrant further investigation. Based on the data from structurally similar phthalates like BBP and DBP, there is a potential for DBzP to exhibit endocrine-disrupting properties, with possible adverse effects on the reproductive system and development.

To adequately assess the risk of this compound to human health, the following studies are recommended:

-

Comprehensive toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

Acute toxicity studies to determine its LD50 values via relevant routes of exposure.

-

Repeated-dose toxicity studies (subchronic and chronic) to identify target organs and establish no-observed-adverse-effect levels (NOAELs).

-

A two-generation reproductive toxicity study to evaluate its effects on fertility and offspring development.

-

A prenatal developmental toxicity study to assess its teratogenic potential.

-

A carcinogenicity bioassay to determine its carcinogenic potential.

-

A more comprehensive battery of genotoxicity tests , both in vitro and in vivo.

-

Mechanistic studies to elucidate its interaction with nuclear receptors and other signaling pathways.

Until such data become available, a precautionary approach should be taken when considering the use of this compound in applications with the potential for human exposure.

References

- 1. pjoes.com [pjoes.com]

- 2. Di(2-ethylexyl) phthalate and chromosomal damage: Insight on aneugenicity from the cytochalasin-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse developmental toxicity of di-n-butyl phthalate in both sexes of rat offspring after maternal exposure during the period from late gestation through lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocrine disruptors and human reproductive failure: the in vitro effect of phthalates on human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the mutagenicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of in utero di-butyl phthalate and butyl benzyl phthalate exposure on offspring development and male reproduction of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A TWO-GENERATION REPRODUCTIVE TOXICITY STUDY OF BUTYL BENZYL PHTHALATE IN RATS [jstage.jst.go.jp]

- 8. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. oecd.org [oecd.org]

- 10. Evaluation of the teratogenic potential of the plasticizer butyl benzyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developmental toxicity of butyl benzyl phthalate in the rat using a multiple dose study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]

- 15. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures [mdpi.com]

- 17. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. wisnerbaum.com [wisnerbaum.com]

- 20. belmagumusel.com [belmagumusel.com]

- 21. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Teratogenicity of di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. researchgate.net [researchgate.net]

Metabolic Pathways of Phthalates in Mammalian Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates, a class of synthetic chemicals widely used as plasticizers, are ubiquitous environmental contaminants. Understanding their metabolic fate in mammalian species is crucial for assessing their potential health risks and for the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic pathways of phthalates, detailing the enzymatic processes, species-specific variations, and the analytical methodologies used for their characterization. Quantitative data are summarized in tabular format for comparative analysis, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved.

Introduction

Phthalic acid esters, or phthalates, are diesters of phthalic acid that are incorporated into a vast array of consumer and industrial products to enhance flexibility, durability, and longevity.[1][2] Widespread human exposure occurs through ingestion, inhalation, and dermal contact.[3][4][5] Once absorbed, phthalates undergo rapid and extensive metabolism before being excreted, primarily in the urine.[4][6][7] The biological activity of phthalates is often attributed to their metabolites, particularly the monoesters, which are considered more bioactive than the parent diesters.[8] Therefore, a thorough understanding of their metabolic pathways is fundamental to toxicology and risk assessment.

This guide will delve into the core aspects of phthalate metabolism, with a focus on mammalian species. It will cover the initial hydrolysis of phthalate diesters, the subsequent oxidative metabolism of the resulting monoesters, and the conjugation reactions that facilitate their elimination. Significant inter-species differences in these pathways will be highlighted, which is a critical consideration for the extrapolation of toxicological data from animal models to humans.

Metabolic Pathways of Phthalates

The metabolism of phthalates in mammals proceeds through a two-phase process. Phase I involves the hydrolysis of the diester to its corresponding monoester and alcohol, followed by oxidation of the alkyl side chain of the monoester. Phase II consists of the conjugation of the monoester or its oxidized metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[8][9][10]

Phase I Metabolism: Hydrolysis and Oxidation

The initial and critical step in the metabolism of most phthalates is the hydrolysis of one of the ester linkages, catalyzed by non-specific carboxylesterases and lipases present in the intestine, liver, and other tissues.[8][9][10] This reaction yields a phthalate monoester and the corresponding alcohol.

For short-chain dialkyl phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP), the monoester can be the primary urinary metabolite.[6] In contrast, longer-chain phthalates, such as di(2-ethylhexyl) phthalate (DEHP), undergo further oxidative metabolism of the monoester, mono(2-ethylhexyl) phthalate (MEHP).[4][6] This oxidative metabolism occurs on the remaining alkyl chain and is catalyzed by cytochrome P450 (CYP) enzymes, alcohol dehydrogenases (ADH), and aldehyde dehydrogenases (ALDH).[11][12] This results in the formation of various hydroxylated, carboxylated, and oxo-metabolites.[4][13] For instance, MEHP is oxidized to metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP).[4][12][13]

Figure 1: Phase I metabolic pathway of a long-chain phthalate.

Phase II Metabolism: Glucuronidation

The phthalate monoesters and their oxidized metabolites can undergo Phase II conjugation reactions, most notably glucuronidation.[6][8] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the covalent attachment of a glucuronic acid moiety to the carboxyl group of the monoester or a hydroxyl group on the oxidized side chain.[11][12] Glucuronidation significantly increases the water solubility of the metabolites, facilitating their renal excretion.[6]

A significant species difference exists in the extent of glucuronidation. Primates, including humans and monkeys, readily glucuronidate phthalate monoesters.[6] In contrast, rats appear to have a limited capacity for monoester glucuronidation and instead rely more heavily on oxidative metabolism of the alkyl chain.[6]

Figure 2: Phase II glucuronidation of phthalate metabolites.

Species-Specific Differences in Phthalate Metabolism

Significant qualitative and quantitative differences in phthalate metabolism exist among mammalian species, which has important implications for the extrapolation of toxicity data.

| Enzyme/Metabolite | Human | Rat | Mouse | Marmoset | Key Observations |

| Lipase (MEHP formation) | Lower than mouse | Higher than human | Highest activity in small intestine | Lowest activity in lungs | Marked species differences in the rate of initial hydrolysis.[11] |

| UGT (for MEHP) | Lower than mouse and rat | Higher than marmoset | Highest activity | Lowest activity | Primates show significant glucuronidation of MEHP, while rats do not.[6][11] |

| ADH | Higher than rat and mouse | Lower than human | Lower than human | Higher than rat and mouse | Species differences in oxidative metabolism enzymes.[11][12] |

| ALDH | Lower than rat and marmoset | Higher than human and mouse | Lower than rat and marmoset | Higher than human and mouse | Species differences in oxidative metabolism enzymes.[11][12] |

| Major Urinary Metabolites of DEHP | Oxidized metabolites (5OH-MEHP, 5oxo-MEHP, 5cx-MEPP), MEHP-glucuronide | Oxidized metabolites | Oxidized metabolites | MEHP-glucuronide | Reflects the differences in metabolic enzyme activities.[6][12] |

Experimental Protocols for Studying Phthalate Metabolism

The elucidation of phthalate metabolic pathways relies on a combination of in vivo and in vitro experimental approaches, coupled with sensitive analytical techniques for metabolite identification and quantification.

In Vivo Studies

-

Animal Dosing and Sample Collection: Laboratory animals (e.g., rats, mice) are administered a specific phthalate, often isotopically labeled, via a relevant route of exposure (e.g., oral gavage, dermal application). Urine and feces are collected over a defined period to capture the excretion profile of the metabolites.

-

Human Biomonitoring: Urine samples are collected from human volunteers to assess background exposure levels or after controlled administration of a phthalate. These studies provide valuable data on real-world metabolism.[14]

In Vitro Studies

-

Hepatocyte Cultures: Primary hepatocytes or liver cell lines are incubated with phthalates to study their metabolism in a controlled environment.[15] This allows for the investigation of specific enzyme pathways and the effects of enzyme inducers or inhibitors.

-

Subcellular Fractions: Liver microsomes (containing CYPs and UGTs) and cytosol (containing ADH and ALDH) are used to characterize the kinetics of specific enzymatic reactions.[11][12]

Analytical Methodologies

The analysis of phthalate metabolites in biological matrices typically involves a three-step process: enzymatic deconjugation, sample cleanup and concentration, and instrumental analysis.

Figure 3: General workflow for the analysis of phthalate metabolites in urine.

4.3.1. Detailed Protocol: Enzymatic Hydrolysis of Phthalate Metabolite Glucuronides in Urine

This protocol describes the deconjugation of glucuronidated phthalate metabolites in urine to measure the total (free + conjugated) metabolite concentration.

-

Materials:

-

Procedure:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1.0 mL aliquot of urine, add an internal standard spiking solution containing isotopically labeled phthalate metabolites.

-

Add ammonium acetate buffer (pH 6.5).[16]

-

Add β-glucuronidase solution.

-

Gently vortex the mixture.

-

Incubate the sample at 37°C for a specified time (e.g., 2-4 hours) to allow for complete hydrolysis.

-

4.3.2. Detailed Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for the cleanup and concentration of phthalate metabolites from hydrolyzed urine using SPE.

-

Materials:

-

Hydrolyzed urine sample from the previous protocol

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol, acetonitrile, ethyl acetate (HPLC grade)

-

Deionized water

-

SPE vacuum manifold or automated SPE system

-

Nitrogen evaporator

-

-

Procedure:

-

Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it. Do not allow the cartridge to dry.[16]

-

Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.[16]

-

Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.[16]

-

Drying: Dry the cartridge under vacuum to remove residual water.[16]

-

Elution: Elute the phthalate metabolites from the cartridge using an appropriate organic solvent (e.g., a mixture of acetonitrile and ethyl acetate).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[16]

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[16]

-

Quantitative Data on Phthalate Metabolism

The following table summarizes key quantitative data related to phthalate metabolism in different mammalian species. This information is crucial for developing pharmacokinetic models and for inter-species extrapolation of toxicity data.

| Parameter | Phthalate | Species | Value | Units | Reference |

| DEHP Metabolizing Enzyme Activity | |||||

| Lipase (Vmax/Km) | DEHP | Mouse (liver) | 1.4 | nmol/min/mg protein | [11] |

| Rat (liver) | 0.2 | nmol/min/mg protein | [11] | ||

| Marmoset (liver) | 0.1 | nmol/min/mg protein | [11] | ||

| UGT (Vmax/Km) | MEHP | Mouse (liver) | 2.9 | nmol/min/mg protein | [11] |

| Rat (liver) | 1.5 | nmol/min/mg protein | [11] | ||

| Marmoset (liver) | 0.8 | nmol/min/mg protein | [11] | ||

| Urinary Metabolite Excretion (% of dose) | |||||

| MEHP | DEHP | Human | <10 | % | [2] |

| 5cx-MEPP | DEHP | Human | >25 | % | [2] |

| MBP | DBP | Human | ~90 | % | [2] |

| Elimination Half-life | |||||

| D4-MEHP | MEHP | Human | 3.5 ± 1.4 | hours | [14] |

| D4-MnBP | MnBP | Human | 1.9 ± 0.5 | hours | [14] |

Conclusion

The metabolism of phthalates is a complex process involving multiple enzymatic pathways that exhibit significant species-specific differences. A thorough understanding of these pathways is essential for accurately assessing the risks associated with phthalate exposure and for the development of safer alternatives. This guide has provided an in-depth overview of the current knowledge on phthalate metabolism in mammalian species, including key metabolic reactions, species variations, and the experimental methodologies used for their study. The provided quantitative data and visual representations of metabolic pathways and analytical workflows serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and environmental health. Further research is needed to fully elucidate the factors that influence phthalate metabolism, such as age, sex, and co-exposures, to improve human health risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Species and inter-individual differences in metabolic capacity of di(2-ethylhexyl)phthalate (DEHP) between human and mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatic effects of phthalate esters and related compounds--in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Dibenzyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Dibenzyl phthalate (DBzP), a significant environmental contaminant. This document details its physicochemical properties, abiotic and biotic degradation pathways, and the experimental methodologies used to assess its environmental persistence. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Physicochemical Properties of this compound

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. This compound is a high molecular weight phthalate ester characterized by its low water solubility and high octanol-water partition coefficient, suggesting a tendency to partition into organic matter and biota.

| Property | Value | Reference |

| Molecular Formula | C22H18O4 | [1][2][3] |

| Molar Mass | 346.38 g/mol | [1][2][4] |

| Melting Point | 40-42 °C | [2] |

| Boiling Point | 276-278 °C at 15 mmHg | [2] |

| Density | 1.164 g/cm³ (estimate) | [1][2] |

| Water Solubility | 0.2995 mg/L at 25 °C (estimated) | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 5.2 (Computed) | [4] |

| Vapor Pressure | 1.39 x 10⁻⁷ mmHg at 25 °C (Predicted) | EPI Suite™ |

| Henry's Law Constant | 1.13 x 10⁻⁸ atm·m³/mol (Predicted) | EPI Suite™ |

Environmental Fate and Transport

The combination of low water solubility and a high octanol-water partition coefficient indicates that this compound will likely adsorb to soil and sediment in the environment. Its low vapor pressure and Henry's Law constant suggest that volatilization from water or soil surfaces is not a significant environmental fate process.

Predicted Environmental Distribution

Based on a Level III Fugacity Model using EPI Suite™, the predicted environmental distribution of this compound is as follows:

| Environmental Compartment | Predicted Distribution (%) |

| Soil | 78.5 |

| Sediment | 20.8 |

| Water | 0.68 |

| Air | < 0.01 |

| Biota | < 0.01 |

These predictions underscore the tendency of this compound to accumulate in solid environmental matrices.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of this compound in the environment, although these processes are generally slow for phthalate esters.[6][7][8]

Hydrolysis

Phthalate esters can undergo hydrolysis, breaking the ester bonds to form monoesters and eventually phthalic acid and the corresponding alcohol.[1] The rate of hydrolysis is pH-dependent, generally increasing under alkaline conditions.[1]

Predicted Hydrolysis Rate:

| pH | Half-life |

| 7 | 1.8 years |

| 8 | 66.8 days |

Predicted using EPI Suite™ HYDROWIN v2.00.

Photolysis

Direct photolysis in aqueous environments is not expected to be a significant degradation pathway for most phthalate esters due to low light absorption in the relevant spectra.[1] However, indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals can occur. In the atmosphere, phthalates are susceptible to rapid photooxidation by hydroxyl radicals.[7]

Predicted Atmospheric Oxidation:

The predicted half-life of this compound in the atmosphere due to reaction with hydroxyl radicals is 2.9 days .

Predicted using EPI Suite™ AOPWIN v1.92.

Biotic Degradation

Biodegradation by microorganisms is the primary mechanism for the removal of phthalate esters from the environment.[9][10] The process typically begins with the hydrolysis of the ester bonds by esterases, followed by the degradation of the resulting phthalic acid and benzyl alcohol.

Aerobic Biodegradation

Under aerobic conditions, the degradation of phthalic acid proceeds through hydroxylation to form protocatechuic acid, which is then subject to ring cleavage and further metabolism.

Predicted Biodegradation:

EPI Suite™'s BIOWIN models predict that this compound is not readily biodegradable . The predicted ultimate biodegradation timeframe is on the order of weeks to months .

Anaerobic Biodegradation

Under anaerobic conditions, the degradation pathway of phthalates is different and generally slower. It involves the formation of a CoA thioester, followed by decarboxylation.[11]

Degradation Pathways and Products

The degradation of this compound proceeds through a series of intermediates. The initial step in both abiotic and biotic degradation is the hydrolysis of one ester bond to form monobenzyl phthalate and benzyl alcohol . Further hydrolysis yields phthalic acid and another molecule of benzyl alcohol. These intermediates are then further degraded.

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of chemicals. The following sections outline general experimental protocols that can be adapted for this compound.

Hydrolysis Rate Determination

A common method to determine the hydrolysis rate constant involves incubating the test substance in sterile aqueous solutions at different pH values (e.g., 4, 7, and 9) and a constant temperature.

Aqueous Photolysis Rate Determination

To determine the direct photolysis rate, a solution of the test substance in pure water is exposed to a light source that simulates sunlight. The concentration of the substance is monitored over time.

Aerobic Soil Biodegradation Study

A common approach involves incubating the test substance in a soil slurry with a known microbial population under aerobic conditions. The degradation is monitored by measuring the disappearance of the parent compound and the evolution of CO2.

Analytical Methods

Accurate quantification of this compound and its degradation products is essential for environmental fate studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

-

GC-MS: This technique is suitable for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization may sometimes be employed to improve its chromatographic properties.

-

LC-MS/MS: This method is highly sensitive and selective, making it ideal for analyzing non-volatile and polar compounds like monobenzyl phthalate and phthalic acid in complex matrices without the need for derivatization.

Conclusion

This compound is a persistent organic pollutant with a high affinity for soil and sediment. While abiotic degradation through hydrolysis and photolysis occurs, these processes are generally slow under typical environmental conditions. The primary degradation mechanism is microbial biodegradation, although it is not expected to be rapid. The main degradation products are monobenzyl phthalate, benzyl alcohol, and phthalic acid. Due to its persistence and potential for bioaccumulation, further research into the environmental behavior and ecotoxicology of this compound is warranted.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of benzyl butyl phthalate and its metabolites, monobenzyl phthalate and monobutyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence, distribution and risk assessment of phthalate esters in dust deposited in the outdoor environment of Yazd industrial park using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Dibenzyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals